molecular formula C17H21N3O B6647313 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one

1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one

Cat. No.: B6647313
M. Wt: 283.37 g/mol
InChI Key: QVQYPMWQMGKKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one is a complex organic compound that features both piperidine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method involves the nucleophilic substitution of a quinoline derivative with a piperidine derivative in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the piperidine moiety can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one is unique due to its specific combination of piperidine and quinoline moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-piperidin-1-yl-3-(quinolin-2-ylamino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17(20-12-4-1-5-13-20)10-11-18-16-9-8-14-6-2-3-7-15(14)19-16/h2-3,6-9H,1,4-5,10-13H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQYPMWQMGKKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCNC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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